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Compound of Interest

Thalidomide-O-acetamido-PEG4-

Compound Name:
OH

Cat. No.: B14765126

Get Quote

Executive Summary

Thalidomide 4'-oxyacetamide-PEG4-alcohol is a specialized heterobifunctional linker precursor
used in the synthesis of Proteolysis Targeting Chimeras (PROTACS). Unlike simple alkyl or
direct ether conjugates, this building block incorporates an oxyacetamide spacer between the

Cereblon (CRBN) ligand and the polyethylene glycol (PEG) chain.

This structural nuance—specifically the amide bond at the 4-position exit vector—provides
distinct physicochemical properties, including altered solubility, hydrogen bond donor/acceptor
profiles, and a rigidified exit trajectory that can critically influence the formation of the ternary
complex (Target Protein-PROTAC-E3 Ligase).

This guide details the chemical architecture, synthesis pathways, and bioconjugation protocols
for this specific building block, distinguishing it from the common "Thalidomide-O-PEG" ether
derivatives.

Chemical Architecture & Properties
Structural Analysis
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The molecule is composed of three distinct functional domains:

o E3 Ligase Ligand: 4-Hydroxythalidomide core, which binds to the thalidomide-binding
domain of Cereblon.

¢ Oxyacetamide Spacer: An -O-CH2-C(=0)-NH- motif. The ether oxygen at C4 is linked to an
acetamide group. This introduces a hydrogen bond donor (amide NH) and acceptor (amide
C=0) near the exit vector.

o PEG4-Alcohol Linker: A tetraethylene glycol chain terminating in a primary hydroxyl group (-
OH). This hydrophilic chain improves water solubility and provides a flexible reach to the
target protein ligand.

Chemical Structure Representation: Thalidomide-4-O-CH2-C(=0)-NH-(CH2CH20)a4-H

hvsicochemical Specificat

Property Specification
Molecular Formula C22H29N309
Molecular Weight ~479.48 g/mol

High in DMSO, DMF; Moderate in DCM/MeOH,;

Solubility Low in Water (improved over parent
thalidomide)

Reactive Handle Primary Alcohol (-OH)

Linker Type PEG (Hydrophilic) + Amide (Rigid/Polar)

) C4-position (Solvent exposed in CRBN binding
Exit Vector
pocket)

Synthesis & Production Workflow

The synthesis of the oxyacetamide variant differs significantly from the direct ether variant
(Thalidomide-O-PEG-OH). It requires a convergent approach involving the activation of a
thalidomide-acetic acid intermediate.
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Retrosynthetic Analysis (Graphviz)
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Figure 1: Convergent synthesis pathway for the oxyacetamide-linked building block.

Detailed Synthetic Protocol
Step 1: Synthesis of Thalidomide-4-oxyacetic Acid

The "oxyacetamide" functionality is installed by first converting 4-hydroxythalidomide into a
carboxylic acid intermediate.

» Alkylation: Dissolve 4-hydroxythalidomide (1.0 eq) in anhydrous DMF. Add potassium
carbonate (1.5 eq) and tert-butyl bromoacetate (1.1 eq). Stir at 60°C for 4-6 hours. Monitor
by LCMS for the disappearance of the phenol.

o Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine, dry over
Na=S0a4, and concentrate.

» Deprotection: Dissolve the intermediate ester in DCM/TFA (1:1 v/v). Stir at room temperature
for 2 hours to cleave the tert-butyl group.

« |solation: Concentrate in vacuo. Co-evaporate with toluene to remove residual TFA. The
resulting solid is Thalidomide-4-oxyacetic acid.

Step 2: Amide Coupling to PEG4

 Activation: Dissolve Thalidomide-4-oxyacetic acid (1.0 eq) in anhydrous DMF. Add HATU
(1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.
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e Coupling: Add Amino-PEG4-Alcohol (H2N-PEG4-OH, 1.0 eq) dropwise. Stir at room
temperature for 12 hours.

 Purification: The reaction mixture is typically purified directly via Reverse Phase C18 Flash
Chromatography (Water/Acetonitrile gradient with 0.1% Formic Acid).

* Yield: Expect 50-70% vyield as a white to off-white solid or viscous oil.

Bioconjugation Strategies

The terminal primary alcohol is a versatile "pro-electrophile.” It must be activated to conjugate
with a Target Protein Ligand (TPL) containing a nucleophile (amine, phenaol, etc.).

Activation Pathways

Target Reactivity Activation Protocol Reagents

o Convert -OH to Leaving Group  TsCI/TEA or MsCI/TEA or
Nucleophilic Displacement

(OTs, OMs, 1) I2/PPhs (Appel)
) o Oxidize -OH to Aldehyde (- Dess-Martin Periodinane
Reductive Amination
CHO) (DMP) or IBX

Oxidize -OH to Carboxylic Acid  Jones Reagent or

Carboxylation
(-COOH) TEMPO/BAIB

] ] Couple directly to
Direct Mitsunobu ) PPhs / DIAD
Phenol/Imide TPL

Protocol: Conversion to Tosylate (Thalidomide-Linker-
OTs)

This is the most common route for attaching the linker to a TPL with a secondary amine or

phenol.

e Setup: Dissolve Thalidomide 4'-oxyacetamide-PEG4-alcohol (100 mg) in anhydrous DCM (2
mL).

e Reagents: Add Triethylamine (3.0 eq) and DMAP (0.1 eq). Cool to 0°C.
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» Addition: Add p-Toluenesulfonyl chloride (TsCI) (1.5 eq) portion-wise.

e Reaction: Warm to room temperature and stir for 4-12 hours. Monitor by TLC/LCMS (Shift in
retention time, mass +154 Da).

o Workup: Wash with saturated NaHCOs and brine. Dry and concentrate.
o Storage: The tosylate is sensitive to hydrolysis. Store at -20°C under argon.

Quality Control & Characterization

To ensure the integrity of your PROTAC synthesis, the building block must meet strict QC
criteria.

Analytical Markers
e H NMR (DMSO-ds):

o Thalidomide Core: Aromatic protons at & 7.5-7.8 ppm (m, 3H).

[¢]

Glutarimide: Proton at chiral center & ~5.1 ppm (dd, 1H).

o

Oxyacetamide Linker: Singlet at d ~4.7 ppm (-O-CH2-CO-).

[e]

Amide NH: Triplet or broad singlet at 4 ~8.0-8.5 ppm.

o

PEG Chain: Large multiplet at & 3.5-3.6 ppm.
e LCMS:
o Purity > 95% at 254 nm.
o Mass confirmation [M+H]* consistent with formula.

Stability

» Hydrolysis Risk: The imide rings of thalidomide are susceptible to hydrolysis in basic
agueous media (pH > 8). Always perform couplings in anhydrous, buffered, or slightly acidic
conditions.
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e Racemization: The chiral center of the glutarimide ring racemizes rapidly in physiological
conditions. While the building block is often sold as a racemate, be aware that enantiopure

synthesis requires careful handling.

Mechanism of Action (Ternary Complex)

The choice of the oxyacetamide linker over a standard alkyl or ether linker affects the "Exit
Vector"—the angle at which the linker projects from the E3 ligase.

Cereblon (E3 Ligase)

Binding Degradation Signal

Thalidomide Core

A-position Exit Induced Proximity | Ubiquitin Transfer |
. !

Oxyacetamide-PEG4 Linker . .
( (Rigid start, Flexible end) ) Degradation Signal

Conjugation :

Target Protein

Click to download full resolution via product page
Figure 2: Ternary complex formation facilitated by the oxyacetamide-PEG4 linker.

The amide bond in the oxyacetamide group restricts the conformational freedom near the
thalidomide core compared to a simple ether. This can reduce the entropic penalty of complex
formation for certain target proteins, potentially improving degradation efficiency (Dmax) and
potency (DC50).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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